(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
(2R)-4-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34(28(30(36)37)21-29(33)35)31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H2,33,35)(H,36,37)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDRAXVRGRHLCZ-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an amino group, a carbonyl, and a benzyloxy moiety. Its molecular formula is C₁₉H₁₈N₂O₃, and it has a molecular weight of approximately 318.36 g/mol. The presence of the benzyloxy and diphenyl groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit activity through several mechanisms:
- PPAR Agonism : It has been suggested that compounds with similar structures can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARα agonists are known to modulate lipid metabolism and inflammation, making them candidates for treating metabolic disorders .
- Inhibition of Kinase Activity : Some derivatives related to this compound have demonstrated inhibitory effects on specific kinases involved in inflammatory pathways, which could be relevant for autoimmune conditions .
- Antioxidant Activity : Compounds with similar frameworks have shown antioxidant properties, potentially reducing oxidative stress in various biological systems.
Table 1: Summary of Biological Activities
Case Studies
- PPARα Agonism in Diabetic Models : A study evaluated the effects of compounds similar to this compound in diabetic animal models. The results indicated that these compounds could ameliorate symptoms associated with diabetic retinopathy by restoring PPARα levels and improving vascular integrity .
- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of related compounds in vitro. The study reported significant reductions in pro-inflammatory cytokines when cells were treated with these compounds, suggesting their potential utility in managing inflammatory diseases .
- Safety Profile Assessment : In chronic toxicity studies, the compound was administered to animal models over extended periods. Results indicated no significant adverse effects, supporting its safety for potential therapeutic use .
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with a Rink amide resin (0.6 mmol/g loading), chosen for its compatibility with acid-labile protecting groups. The Mtt (diphenyl(p-tolyl)methyl) group is introduced first via Fmoc-Asn(Mtt)-OH using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. The Mtt group’s stability under basic conditions allows subsequent Fmoc deprotection with 20% piperidine.
Chiral Incorporation of the R Configuration
The critical (R)-configuration at the α-carbon is achieved using a chiral auxiliary. Evans’ oxazolidinone methodology is employed: (R)-4-benzyl-2-oxazolidinone is coupled to β-aminobutanoic acid via a mixed anhydride (isobutyl chloroformate/N-methylmorpholine). After diastereoselective alkylation, the auxiliary is cleaved with LiOH/H₂O₂, yielding the (R)-β-amino acid with >98% enantiomeric excess (ee).
Sequential Protection and Coupling
The Cbz (benzyloxycarbonyl) group is introduced using benzyl chloroformate in dichloromethane (DCM) with NaHCO₃. Subsequent coupling to the resin-bound Asn(Mtt) is performed with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole), ensuring minimal racemization. Final cleavage from the resin uses TFA/water/triisopropylsilane (95:2.5:2.5), selectively removing the Mtt group while retaining Cbz protection.
Solution-Phase Synthesis with Asymmetric Catalysis
Enantioselective Amination
A Pd-catalyzed asymmetric amination of β-keto esters establishes the (R)-configuration. Using (S)-BINAP as a chiral ligand, ethyl 4-oxo-2-((diphenyl(p-tolyl)methyl)amino)butanoate undergoes amination with benzyl carbamate, achieving 92% ee. The product is hydrolyzed to the carboxylic acid with LiOH in THF/water.
Protecting Group Strategy
The diphenyl(p-tolyl)methyl (Mtt) group is introduced via nucleophilic substitution of Mtt-Cl (diphenyl(p-tolyl)methyl chloride) under Schotten-Baumann conditions (NaOH, aqueous/organic biphasic system). The Cbz group is then appended using benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) to suppress side reactions.
Purification and Characterization
Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >99% purity. LC-MS confirms the molecular ion at m/z 523.6 [M+H]⁺, while ¹H NMR (500 MHz, DMSO-d₆) shows characteristic signals: δ 7.25–7.15 (m, 15H, aromatic), 5.10 (s, 2H, Cbz CH₂), 4.45 (q, J = 6.8 Hz, 1H, α-CH), and 2.30 (s, 3H, p-tolyl CH₃).
Enzymatic Synthesis Using Lipase Catalysts
Kinetic Resolution of Racemic Intermediates
Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of racemic 4-amino-2-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid. The (R)-enantiomer remains unacetylated, achieving 85% ee after 24 hours at 35°C in tert-butyl methyl ether. The resolved (R)-amine is then Cbz-protected as described in Section 2.2.
Q & A
Q. What synthetic strategies are commonly employed to prepare (R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid?
The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
- Amino group protection : Use of benzyloxycarbonyl (Cbz) groups to protect the amino functionality during coupling reactions, as seen in structurally similar compounds .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to maintain the (R)-configuration, analogous to methods for (R)-configured amino acid derivatives .
- Coupling reactions : Friedel-Crafts acylation or Michael additions, as demonstrated in the synthesis of 4-oxo-4-arylbutanoic acid derivatives .
- Final deprotection : Acidic or hydrogenolytic conditions to remove tert-butyl or benzyl-based protecting groups .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Temperature : Store at -20°C to prevent degradation; avoid repeated freeze-thaw cycles, which can compromise structural integrity .
- Solubility : Dissolve in polar aprotic solvents (e.g., DMSO) and warm to 37°C with sonication if precipitation occurs .
- Handling : Use inert atmospheres (e.g., N₂) during synthesis to minimize oxidation of sensitive functional groups like the oxobutanoic acid moiety .
Q. What analytical techniques are critical for characterizing this compound?
- Chiral HPLC or NMR : To confirm stereochemical purity, as racemization is a risk in amino acid derivatives .
- Mass spectrometry (MS) : For molecular weight validation, especially given the compound’s complex substituents (e.g., diphenyl(p-tolyl)methyl groups) .
- FT-IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound?
- Dose-response reevaluation : Test activity across a broader concentration range, as hypolipidemic or anti-inflammatory effects in related 4-oxobutanoic acid derivatives are dose-dependent .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may confound results, as organic degradation during prolonged experiments is documented .
- Receptor binding assays : Compare binding affinities against structurally similar compounds (e.g., 3-benzoylpropionic acid derivatives) to validate target specificity .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action?
- Control groups : Include analogs lacking the diphenyl(p-tolyl)methyl group to isolate the role of steric hindrance in activity .
- Matrix stabilization : For long-term studies, implement continuous cooling (e.g., 4°C) to slow organic degradation in aqueous solutions .
- Enantiomer separation : Use chiral columns to isolate (R)- and (S)-forms, as biological activity may differ significantly between enantiomers .
Q. How can stereochemical impurities be minimized during synthesis?
- Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution, as demonstrated in the synthesis of (R)-configured amino acids .
- Dynamic kinetic resolution (DKR) : For intermediates prone to racemization, use catalysts that favor the (R)-configuration during coupling steps .
- Post-synthesis analysis : Validate enantiomeric excess (ee) via circular dichroism (CD) or polarimetry .
Q. What strategies improve yield in large-scale synthesis of this compound?
- Protecting group optimization : Replace tert-butoxy groups with more stable alternatives (e.g., Fmoc) to reduce side reactions during deprotection .
- Flow chemistry : Enhance reaction efficiency for steps like Friedel-Crafts acylation, which benefits from precise temperature and mixing control .
- Workup protocols : Use liquid-liquid extraction with ethyl acetate to isolate the product from polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
